2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one
Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a benzotriazole moiety attached to a diphenylethanone structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one typically involves the reaction of benzotriazole with a suitable diphenylethanone precursor. One common method involves the condensation of benzotriazole with benzoin in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzotriazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH4).
Substitution: The benzotriazole moiety can undergo substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under mild conditions with the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted benzotriazole derivatives.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design and development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized as a corrosion inhibitor, UV stabilizer, and additive in polymer formulations to enhance material properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to modulation of their activity. Additionally, the compound’s ability to chelate metal ions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide
- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(4-propoxybenzylidene)acetohydrazide
- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2-chlorobenzylidene)acetohydrazide
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzotriazole and diphenylethanone moieties allows for versatile interactions with various chemical and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)23-18-14-8-7-13-17(18)21-22-23/h1-14,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVYSUCBMDZKKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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